molecular formula C11H9ClN2O3 B2602083 (E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid CAS No. 721915-92-0

(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid

Cat. No.: B2602083
CAS No.: 721915-92-0
M. Wt: 252.65
InChI Key: XZVWZGZYCQCILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid is a novel synthetic compound offered for research and development purposes. This chemical features a benzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecular architecture, combining a benzimidazole ring with a chlorinated hydroxybutenoic acid chain, suggests potential as a key intermediate for exploring new antibacterial agents. Benzimidazole derivatives have demonstrated significant efficacy against challenging pathogens such as Clostridium difficile . Researchers can utilize this compound as a core scaffold for synthesizing new chemical entities, as a standard in analytical method development, or for investigating structure-activity relationships in antimicrobial and other therapeutic target studies. The product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-5-8(15)9(11(16)17)10-13-6-3-1-2-4-7(6)14-10/h1-4,15H,5H2,(H,13,14)(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKWRXDIXPOEDC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(CCl)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/CCl)\O)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chloro and hydroxybutenoic acid functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chloro substituent or to convert the double bond into a single bond.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole ketones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites, while the chloro and hydroxybutenoic acid moieties may enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid, we compare it with three analogous benzimidazole derivatives (Table 1). Structural and functional variations are analyzed based on crystallographic data, hydrogen-bonding patterns, and synthetic pathways.

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Key Structural Features Hydrogen-Bonding Patterns Solubility (aq. medium) Synthetic Method (Key Steps)
This compound Benzimidazole + enoic acid, Cl, OH Intramolecular O–H⋯O; Intermolecular N–H⋯O Moderate (pH-dependent) Condensation of benzimidazole with chloro-enoic acid precursor
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3, ) Benzimidazole + butanoic acid, N-alkyl chains Intermolecular N–H⋯O, O–H⋯O High (due to polar N-alkyl chains) Alkaline hydrolysis followed by acidification
2-(1H-Benzimidazol-2-yl)-3-hydroxypent-2-enoic acid Benzimidazole + enoic acid, OH (no Cl) O–H⋯N (intramolecular), weaker Cl-free interactions Low Similar condensation, omitting Cl substituent
2-(1H-Benzimidazol-2-yl)-4-chlorobut-2-enoic acid (no hydroxyl) Benzimidazole + enoic acid, Cl (no OH) N–H⋯Cl, lacks O–H interactions Very low Halogenation of enoic acid precursor

Key Findings

Impact of Chloro and Hydroxy Substituents: The chloro group in the target compound enhances electrophilicity and may contribute to halogen bonding (e.g., C–Cl⋯N interactions), as observed in related structures . Its absence in Compound 3 () reduces polar interactions, increasing solubility but decreasing crystallinity. The hydroxyl group enables strong O–H⋯O/N hydrogen bonds, critical for stabilizing crystal lattices and enhancing thermal stability compared to the non-hydroxylated analog.

Stereochemical and Conformational Effects: The (E)-configuration in the target compound enforces a planar geometry, facilitating conjugation between the benzimidazole and enoic acid moieties. This contrasts with the flexible butanoic acid chain in Compound 3 (), which adopts varied conformations in solution .

Synthetic Accessibility :

  • Alkaline hydrolysis (as in Compound 3, ) yields high-purity products but requires precise pH control. The target compound’s synthesis likely involves condensation under anhydrous conditions to preserve stereochemistry .

Crystallographic Tools: Structural data for such compounds are typically resolved using SHELXL () and visualized via ORTEP-3 (). The target compound’s hydrogen-bonding network would be analyzed using graph-set notation (), revealing motifs like $ R_2^2(8) $ rings common in benzimidazole derivatives .

Biological Activity

(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound features a benzimidazole moiety, a chloro substituent, and a hydroxybutenoic acid structure. Its molecular formula is C12H11ClN2O3C_{12}H_{11}ClN_2O_3 with a molecular weight of approximately 240.64 g/mol. The presence of the benzimidazole ring is notable as it is commonly found in various pharmaceuticals, providing a scaffold for the design of bioactive molecules.

Structural Representation

PropertyValue
Molecular FormulaC12H11ClN2O3C_{12}H_{11}ClN_2O_3
Molecular Weight240.64 g/mol
IUPAC NameThis compound

Synthesis

The synthesis typically involves the condensation of benzimidazole derivatives with crotonic acid or its derivatives under acidic or basic conditions. Various methods can be employed to optimize yield and purity, including reflux in suitable solvents like ethanol.

Antitumor Activity

Recent studies have indicated that compounds containing benzimidazole rings exhibit significant antitumor activity. For instance, a study evaluated several benzimidazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays. The results highlighted that compounds with similar structural features to this compound demonstrated potent cytotoxic effects:

CompoundCell LineIC50 (μM)Assay Type
6A5492.12 ± 0.212D
6HCC8275.13 ± 0.972D
6NCI-H3580.85 ± 0.052D
8A5496.75 ± 0.192D
15AllLow activityBoth

These findings suggest that this compound may also possess similar antitumor properties due to its structural similarities to more potent compounds.

Antimicrobial Activity

In addition to antitumor effects, the compound shows potential antimicrobial activity. Testing against various pathogens has demonstrated that benzimidazole derivatives can inhibit growth in both Gram-negative and Gram-positive bacteria:

PathogenActivity Observed
Escherichia coliInhibition
Staphylococcus aureusInhibition
Saccharomyces cerevisiaeModerate inhibition

The mechanism of action may involve binding to DNA or RNA, disrupting essential cellular processes.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The chloro group and hydroxy functionalities may enhance binding affinity through hydrogen bonding or other interactions, potentially leading to enzyme inhibition or receptor modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid, and what purification methods ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between o-phenylenediamine and substituted carboxylic acids, followed by halogenation and hydroxylation steps. For example, analogous benzimidazole derivatives are synthesized via refluxing precursors in acidic media (e.g., acetic acid) to form the benzimidazole core . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS ensures structural fidelity .

Q. How can the stereochemical configuration (E/Z isomerism) of this compound be confirmed experimentally?

  • Methodological Answer : The (E)-configuration is confirmed through NOESY NMR experiments, which detect spatial proximity of protons. For instance, the absence of NOE signals between the hydroxyl group and the benzimidazole moiety supports the trans (E) configuration. X-ray crystallography (using SHELX programs for refinement) provides definitive proof of stereochemistry .

Q. What analytical techniques are recommended for assessing hydrolytic stability under physiological conditions?

  • Methodological Answer : Stability studies are conducted in buffered solutions (pH 7.4, 37°C) using HPLC or LC-MS to monitor degradation products. For example, hydrolysis of the enoic acid moiety can be tracked via loss of the parent compound’s UV absorbance at 254 nm. Adjusting pH to acidic/basic conditions (as in ) may accelerate degradation for mechanistic insights.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or disordered solvent molecules?

  • Methodological Answer : Polymorphism is addressed by growing crystals under varied conditions (e.g., solvent polarity, temperature). For disordered regions, SHELXL’s PART and SIMU commands refine occupancy and thermal parameters. Complementary techniques like PXRD and DSC validate phase purity, while DFT calculations (e.g., Gaussian) predict stable conformers .

Q. What strategies are effective for elucidating the mechanism of action in biological systems, particularly when structural analogs show conflicting activity data?

  • Methodological Answer : Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing chlorine with fluorine or altering the hydroxybutenoyl chain). In vitro assays (e.g., enzyme inhibition, microbial growth assays) paired with molecular docking (AutoDock Vina) identify critical interactions. For example, benzimidazole derivatives’ antibacterial activity correlates with electron-withdrawing substituents enhancing membrane penetration .

Q. How can computational methods predict tautomeric equilibria between the benzimidazole and hydroxybutenoyl moieties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model tautomeric stability. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Experimental validation uses 1H^1H-NMR in DMSO-d6 and D2O to detect proton exchange, while IR spectroscopy identifies shifts in O-H and N-H stretching frequencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.